C.I. Disperse Green 5

Description

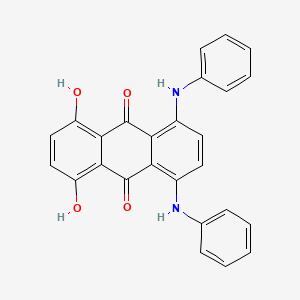

Structure

2D Structure

Properties

CAS No. |

52303-01-2 |

|---|---|

Molecular Formula |

C26H18N2O4 |

Molecular Weight |

422.4 g/mol |

IUPAC Name |

1,4-dianilino-5,8-dihydroxyanthracene-9,10-dione |

InChI |

InChI=1S/C26H18N2O4/c29-19-13-14-20(30)24-23(19)25(31)21-17(27-15-7-3-1-4-8-15)11-12-18(22(21)26(24)32)28-16-9-5-2-6-10-16/h1-14,27-30H |

InChI Key |

ZFPNHHAKQMROGS-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC2=C3C(=C(C=C2)NC4=CC=CC=C4)C(=O)C5=C(C=CC(=C5C3=O)O)O |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C3C(=C(C=C2)NC4=CC=CC=C4)C(=O)C5=C(C=CC(=C5C3=O)O)O |

Other CAS No. |

52303-01-2 |

Origin of Product |

United States |

Synthesis and Derivatization Methodologies of Anthraquinone Disperse Dyes

Conventional Synthetic Routes for Anthraquinone (B42736) Disperse Dyes

The primary and most conventional method for synthesizing many anthraquinone dyes is through condensation reactions, a cornerstone of industrial dye production.

The manufacturing process for C.I. Disperse Green 5 is a direct application of this conventional approach. It is synthesized through the condensation of an anthracene-9,10-dione derivative with an amine. Specifically, the synthesis involves the reaction of either 1,4,5,8-Tetrahydroxyanthracene-9,10-dione or 1,4-Dichloro-5,8-dihydroxyanthracene-9,10-dione with two molar equivalents of aniline (B41778). worlddyevariety.com This reaction substitutes the hydroxyl or chloro groups on the anthraquinone core with anilino groups, forming the final green dye molecule. worlddyevariety.com The core structure of anthraquinone itself is colorless, but the introduction of these electron-donating anilino groups at the 1, 4, 5, and 8 positions shifts the absorption spectrum to produce the characteristic green color. wikipedia.org

Table 1: Chemical Identification of this compound

| Property | Value |

|---|---|

| C.I. Name | Disperse Green 5 |

| C.I. Number | 62532 |

| Chemical Class | Anthraquinone |

| CAS Number | 52303-01-2 |

| Molecular Formula | C₂₆H₁₈N₂O₄ |

| Molecular Weight | 422.43 g/mol |

Data sourced from World Dye Variety. worlddyevariety.com

Advancements in Green Synthesis Approaches for Disperse Dyes

While specific green synthesis routes for this compound are not widely published, the broader field of anthraquinone dye synthesis has seen significant innovation. These advancements offer potential pathways for more environmentally benign production of related dyes.

Microwave irradiation has emerged as a powerful tool in green chemistry, capable of accelerating organic reactions, increasing yields, and reducing or eliminating the need for solvents. researchgate.netmdpi.com The synthesis of anthraquinone derivatives through condensation reactions has been successfully performed in microwave ovens under solvent-free conditions. researchgate.net This technique significantly shortens reaction times from hours to mere minutes compared to conventional heating methods. mdpi.comnih.gov For instance, the methacrylation of anthraquinone derivatives, a process for creating polymerizable dyes, can be accelerated with improved yields using microwave assistance. beilstein-journals.org These protocols are compatible with green chemistry principles and represent a promising alternative for the synthesis of anthraquinone dyes. mdpi.com

A key focus of green chemistry is the replacement of hazardous reagents and catalysts with more sustainable alternatives. In anthraquinone synthesis, research has demonstrated the use of inexpensive, non-toxic, and readily available catalysts. Alum (KAl(SO₄)₂·12H₂O) has been shown to be an effective catalyst for producing anthraquinone derivatives in good to excellent yields. tandfonline.comresearchgate.net Furthermore, solid acid catalysts, such as zirconium titanium phosphate (B84403) or heteropoly acids supported on substrates like zirconia, have been developed for the Friedel-Crafts reactions used to create the anthraquinone backbone, offering a reusable and eco-friendly catalytic system. researchgate.net In reactions involving nucleophilic substitution, such as the Ullmann condensation, optimizing the use of copper catalysts can lead to more efficient and sustainable processes for creating functionalized anthraquinone dyes. d-nb.inforesearchgate.net

The choice of solvent or reaction medium is critical to the environmental impact of a chemical process. Significant progress has been made in finding sustainable alternatives to conventional organic solvents. The aforementioned alum-catalyzed synthesis of anthraquinones notably uses water as the optimal solvent, offering clear environmental benefits over traditional methods. tandfonline.comresearchgate.net Many microwave-assisted syntheses have been developed to run under solvent-free conditions, completely eliminating solvent waste. researchgate.net Looking beyond synthesis to application, supercritical carbon dioxide is being explored as an environmentally friendly, water-free medium for dyeing natural fibers with specially designed anthraquinone-based disperse reactive dyes. researchgate.net

Molecular Modification and Structure-Performance Relationship Studies

The performance of an anthraquinone dye is intrinsically linked to its molecular structure. The color, fastness, and other properties are dictated by the substituents attached to the central anthraquinone core. wikipedia.org For this compound, the key substituents are the anilino groups at the 1, 4, 5, and 8-positions.

Research on 1,4,5,8-tetrasubstituted anthraquinone systems demonstrates that varying the nature and position of these substituents allows for the fine-tuning of color and performance characteristics. acs.orgmdpi.com The visible light absorption arises from a shift in electron density from the electron-donating substituent groups to the carbonyl groups of the anthraquinone nucleus. acs.org Computational studies are increasingly used to rationalize and predict these relationships. By modeling molecular geometry, aspect ratio, and transition dipole moments, researchers can understand how structural modifications influence dye alignment and dichroic ratios in applications such as guest-host liquid crystal displays. acs.orgmdpi.comresearchgate.net For this compound, its performance, including its fastness properties, is a direct result of this structure.

Table 2: Fastness Properties of this compound

| Property | Fading | Staining |

|---|---|---|

| Light Fastness | 6 | - |

| Washing Fastness | 4-5 | 4 |

| Perspiration Fastness | 5 | 4-5 |

| Ironing Fastness | 4-5 | 2-3 |

ISO standards, Scale 1-8 for Light, 1-5 for others. Data sourced from World Dye Variety. worlddyevariety.com

Influence of Substituents on Molecular Design

The molecular architecture of anthraquinone dyes is a critical determinant of their color, fastness, and application performance. The strategic placement and chemical nature of substituent groups on the core anthraquinone structure allow for the fine-tuning of the dye's properties. The anthraquinone core itself is colorless; vibrant red to blue shades are achieved by introducing electron-donating groups, such as hydroxyl (-OH) or amino (-NH2) groups, at specific alpha-positions (1, 4, 5, or 8). wikipedia.org

The position of these substituents significantly influences the dye's electronic and geometric properties. Computational studies, including Density Functional Theory (DFT), have shown that variations in substituent placement affect the molecule's aspect ratio, the orientation of its transition dipole moment (TDM), and its alignment within a host medium, such as a liquid crystal display or a polymer fiber. nih.govacs.orgwhiterose.ac.uk For instance, research has demonstrated that 1,5-disulfide and 2,6-diphenyl substituted anthraquinones can lead to better molecular alignment and dichroic ratios compared to 1,5-diamine substituted variants. acs.orgwhiterose.ac.ukacs.org This is partly because the substituents alter the alignment of the TDM with the long molecular axis of the dye. acs.org

The electronic properties, which dictate the color and redox stability of the dye, are also heavily influenced by the substituents. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are modulated by the electron-donating or withdrawing nature of the attached groups. whiterose.ac.ukacs.org Visible light absorption, which gives the dye its color, primarily results from electron density transferring from the substituents to the anthraquinone core and its carbonyl groups. nih.gov Variations in HOMO energies, which are often located on the substituents and outer rings, are the principal cause for differences in color and redox stability among different dyes. whiterose.ac.ukacs.org

In the case of This compound , its synthesis involves the condensation of either 1,4,5,8-Tetrahydroxyanthracene-9,10-dione or 1,4-Dichloro-5,8-dihydroxyanthracene-9,10-dione with aniline. worlddyevariety.com This results in a structure with substituents at the 1,4,5, and 8 positions, which are known to be crucial for generating color. The presence of amino-type linkages derived from aniline contributes significantly to the dye's characteristic green shade and its properties as a disperse dye.

Table 1: Influence of Substituent Position and Type on Anthraquinone Dye Properties

Advanced Spectroscopic and Theoretical Chemistry Investigations of C.i. Disperse Green 5 and Analogues

Quantum Chemical Studies and Computational Modeling

Computational chemistry, particularly through quantum mechanical methods, offers profound insights into the molecular characteristics of dyes like C.I. Disperse Green 5. These theoretical approaches allow for the prediction and understanding of properties that are otherwise difficult to measure experimentally.

Density Functional Theory (DFT) Applications for Electronic Structure

Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure of dye molecules. researchgate.net By calculating the electron density, DFT methods can elucidate the geometric and electronic properties of compounds like this compound. rsc.org DFT is recognized as a suitable instrument for predicting molecular geometries and how they influence the thermal and electronic properties of dyes. researchgate.net For complex organic molecules, DFT calculations can validate experimental results and provide a deeper understanding of structure-property relationships. researchgate.net In the context of disperse dyes, DFT helps in studying the molecular structure and can be considered a "green dyeing technique" as it allows for theoretical exploration of dyeing mechanisms, potentially reducing experimental waste. researchgate.net

HOMO-LUMO Energy Gap Analysis and Molecular Orbital Theory

Molecular Orbital (MO) theory is fundamental to understanding the electronic transitions that give rise to color in dyes. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals involved in these transitions. The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter that correlates with the dye's color and reactivity. kci.go.krxisdxjxsu.asia

A smaller HOMO-LUMO energy gap generally corresponds to a longer wavelength of maximum absorption (λmax), meaning the molecule absorbs light in the visible region, resulting in color. scispace.com For instance, computational studies on analogous azo disperse dyes have shown that substituents can significantly influence this energy gap; electron-donating groups tend to increase the HOMO energy level, while electron-withdrawing groups lower the LUMO energy level, both leading to a smaller energy gap and a bathochromic (red) shift in absorption. researchgate.net The planarity and polarity of the dye molecule also affect the energy gap. xisdxjxsu.asia

Table 1: Representative HOMO-LUMO Energy Gaps for Analogous Disperse Dyes (Note: Data is for analogous dye structures to illustrate typical values, as specific data for this compound is not publicly available.)

| Dye Analogue Class | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| Azo Disperse Dye 1 | -6.12 | -2.98 | 3.14 |

| Azo Disperse Dye 2 | -5.98 | -3.21 | 2.77 |

| Anthraquinone (B42736) Dye 1 | -6.35 | -3.50 | 2.85 |

| Anthraquinone Dye 2 | -6.42 | -3.45 | 2.97 |

This table is generated based on typical values found in computational studies of disperse dyes.

Prediction of Spectroscopic Properties, including Maximum Absorption Wavelength

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to predict the electronic absorption spectra of molecules, including the maximum absorption wavelength (λmax). rsc.org This method calculates the energies of electronic transitions from the ground state to various excited states. scispace.com For disperse dyes, TD-DFT calculations performed on optimized molecular geometries can accurately forecast the λmax values in different solvents. xisdxjxsu.asia The accuracy of these predictions is often validated by comparing the calculated λmax with experimental data obtained from UV-Vis spectroscopy. mdpi.com For example, studies on other disperse dyes have shown a strong correlation between TD-DFT predicted wavelengths and those measured experimentally in solvents like dimethylformamide (DMF). mdpi.com

Computational Analysis of Non-Linear Optical (NLO) Parameters

Non-linear optical (NLO) materials are crucial for modern technologies like telecommunications and laser optics. researchgate.net Computational methods, particularly DFT, are employed to predict the NLO properties of organic molecules, including dyes. researchgate.net Key NLO parameters include the first hyperpolarizability (β), which quantifies the second-order NLO response. researchgate.net

For related disperse dyes, DFT calculations using functionals like B3LYP have been used to compute NLO properties. researchgate.net These studies often reveal that the solvent environment plays a significant role, with NLO characteristics typically increasing in more polar solvents. researchgate.net The structure of the dye, such as the presence of electron donor-acceptor groups, significantly influences the NLO response. V-shaped or asymmetrical molecules often exhibit enhanced NLO properties. researchgate.net Computational analysis allows for the screening of potential NLO candidates before undertaking complex synthesis and experimental characterization. researchgate.netacs.org

Structural Elucidation and Characterization Techniques

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. ekb.eg By analyzing the absorption of infrared radiation at specific wavenumbers, the types of chemical bonds within the this compound molecule can be determined. researchgate.netscienceworldjournal.org The FT-IR spectrum of this compound, an anthraquinone derivative, is expected to show characteristic peaks corresponding to its core structure and substituents.

Key expected vibrations include N-H stretching from the secondary amine groups, C=O stretching from the quinone structure, C=C stretching from the aromatic rings, and C-N stretching. mdpi.comlibretexts.org The region between 1200 and 700 cm⁻¹ is known as the fingerprint region and contains a complex pattern of bands unique to the molecule. libretexts.org

Table 2: Expected Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber Range (cm⁻¹) | Intensity |

| Secondary Amine (N-H) | Stretch | 3300-3500 | Medium |

| Aromatic C-H | Stretch | 3000-3100 | Medium-Weak |

| Carbonyl (C=O) of Quinone | Stretch | 1655-1690 | Strong |

| Aromatic C=C | Stretch | 1400-1600 | Medium-Strong |

| C-N | Stretch | 1250-1360 | Medium |

| C-H | Bend | 675-900 | Strong |

This table is based on standard FT-IR correlation charts and data from analogous anthraquinone compounds. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of the molecular structure of organic compounds like this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of individual atoms, allowing for the confirmation of the compound's complex architecture.

In the study of disperse dyes, ¹H NMR spectra are crucial for identifying the types and connectivity of protons within the molecule. For instance, aromatic protons typically appear in specific regions of the spectrum, and their splitting patterns (singlets, doublets, triplets, etc.) reveal adjacent proton-proton couplings, which helps in assigning their positions on the aromatic rings. icrc.ac.irresearchgate.net Similarly, protons on alkyl chains or other functional groups have characteristic chemical shifts. ncsu.edu For example, in related disperse dye structures, methylene (B1212753) (CH₂) protons of a piperazine (B1678402) ring have been observed as triplets at approximately 3.0 and 3.4 ppm, while benzylic protons (CH₂) may appear as a singlet around 3.5 ppm. icrc.ac.ir Aromatic protons in these systems are often found in the 6.90–8.37 ppm range. icrc.ac.ir

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal, and the chemical shift of that signal is indicative of its electronic environment (e.g., aromatic, carbonyl, alkyl). emerald.comemerald.com In anthraquinone-type disperse dyes, the carbon atoms of the triazine ring have been identified by singlet peaks at specific chemical shifts, such as 160.32 and 166.99 ppm. researchgate.net The presence and position of these signals are key to confirming the successful synthesis and structural integrity of the dye molecule. researchgate.netd-nb.info

Interactive Table: Representative NMR Data for Disperse Dye Analogues Note: Specific NMR data for this compound is not readily available in the public domain. The data below is representative of similar disperse dye structures and is for illustrative purposes.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment (Representative) |

| ¹H | 0.622-0.685 | Triplet | Alkyl chain protons |

| ¹H | 3.0, 3.4 | Triplet | Methylene protons (piperazine ring) |

| ¹H | 3.5 | Singlet | Benzylic protons |

| ¹H | 6.90-8.37 | Multiplet | Aromatic protons |

| ¹³C | 16.37, 17.37 | Singlet | Methyl groups |

| ¹³C | 115.9-157.9 | Multiple Peaks | Aromatic carbons & carbons attached to N-atoms |

| ¹³C | 160.32, 166.99 | Singlet | Triazine ring carbons |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C₂₆H₁₈N₂O₄, the expected molecular weight is 422.43 g/mol . worlddyevariety.com

In mass spectrometry, the molecule is ionized, and the resulting molecular ion ([M]⁺ or [M+H]⁺) is detected, confirming the molecular weight. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, often to within a few parts per million (ppm), which further validates the elemental composition of the molecule. doi.org

Furthermore, tandem mass spectrometry (MS/MS) provides detailed structural insights by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For complex dye molecules, fragmentation can occur at various points, such as the cleavage of bonds in alkyl chains or the breaking apart of the aromatic core. upce.czresearchgate.net The analysis of these fragments helps to piece together the structure of the parent molecule. For instance, in related dye analyses, specific losses, such as that of a CO₂ or HCOOC₂H₅ fragment, have been observed and correlated with the presence of carboxylic acid or ethyl ester groups, respectively. researchgate.net

Interactive Table: Mass Spectrometry Data for this compound and Analogues

| Compound | Molecular Formula | Theoretical Molecular Weight ( g/mol ) | Observed Ion (m/z) | Technique |

| This compound | C₂₆H₁₈N₂O₄ | 422.43 | [M+H]⁺ = 423.13 (Expected) | LC-MS |

| Disperse Yellow 3 | C₁₅H₁₅N₃O₂ | 270.30 | [M+H]⁺ | UHPLC-Q-Orbitrap HRMS |

| Disperse Red 1 | C₁₆H₁₈N₄O₃ | 314.34 | [M+H]⁺ = 315 | LC-MS/MS |

| Disperse Blue 3 | C₁₇H₁₆N₂O₃ | 296.32 | [M+H]⁺ = 297 | ACQUITY Arc with QDa MS |

| Disperse Blue 106 | C₁₄H₁₇N₅O₃S | 335.38 | [M+H]⁺ = 336 | ACQUITY Arc with QDa MS |

UV-Visible Spectroscopy for Electronic Transitions and Absorption Spectra

UV-Visible spectroscopy is a fundamental technique for characterizing the color properties of dyes like this compound. This method measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which is directly related to the electronic transitions within the molecule. wikipedia.org The color of a dye is determined by the wavelengths of light it absorbs; this compound appears green because it absorbs light in other parts of the visible spectrum.

The solvent environment can also affect the absorption spectrum, a phenomenon known as solvatochromism. scialert.netrsc.org The λ_max_ may shift to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths depending on the polarity of the solvent. This is due to differential stabilization of the ground and excited states of the dye molecule by the solvent. For example, some disperse dyes exhibit a bathochromic shift in more polar solvents. researchgate.net

Interactive Table: UV-Visible Absorption Data for Disperse Dyes in Different Solvents

| Dye | Solvent | λ_max (nm) | Reference |

| Representative Azo Disperse Dyes | DMF | 582-592 | rsc.org |

| Representative Azo Disperse Dyes | Acetonitrile (B52724) | Varies | rsc.org |

| Representative Azo Disperse Dyes | Methanol | Varies | rsc.org |

| Representative Azo Disperse Dyes | Chloroform | Varies | rsc.org |

| Representative Monoazo Dyes | Ethanol | 436-520 | scialert.net |

Lack of Specific Research Data on this compound

Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of specific research data concerning the environmental dynamics and transformation pathways of the chemical compound This compound (CAS Number: 52303-01-2). While general information exists for the broader class of disperse dyes, detailed studies focusing solely on the environmental behavior of this compound are not prevalent in the public domain.

The available information on this compound primarily consists of its basic identification, such as its molecular formula (C₂₆H₁₈N₂O₄) and its classification as an anthraquinone dye worlddyevariety.com. However, specific experimental data and detailed research findings on its adsorption mechanisms, environmental sorption behavior, and photodegradation kinetics, as requested in the specified outline, could not be located.

General studies on disperse dyes indicate that their environmental fate is influenced by factors such as hydrophobicity, which affects their tendency to adsorb to sediments and soils mst.dknih.gov. The adsorption process for this class of dyes is also known to be sensitive to environmental parameters like pH and temperature scialert.netmdpi.combohrium.com. Similarly, photodegradation, including direct photolysis and photosensitized reactions, is a recognized transformation pathway for many disperse dyes epa.govmdpi.cominstras.com.

However, attributing these general characteristics directly to this compound without specific scientific investigation would be speculative. The precise kinetics and mechanisms of these environmental processes are highly dependent on the specific molecular structure of the individual dye.

Due to the absence of specific data for this compound in the scientific literature, it is not possible to provide a thorough and scientifically accurate article that adheres to the detailed outline provided. Further empirical research is required to elucidate the specific environmental dynamics and transformation pathways of this particular compound.

Environmental Dynamics and Transformation Pathways of Disperse Dyes

Photodegradation Kinetics and Mechanistic Studies

Influence of Wavelength and Environmental Factors on Photoreduction

The photodegradation of disperse dyes is a complex process influenced by light wavelength, dye concentration, and the presence of other chemical species. While specific quantitative data on the photoreduction of C.I. Disperse Green 5 is not extensively detailed in publicly available literature, general principles for anthraquinone (B42736) and disperse dyes apply.

Disperse dyes are generally more resistant to photodegradation compared to water-soluble dyes. The process is initiated when the dye molecule absorbs photons of a specific wavelength, promoting it to an excited state. This can lead to a series of reactions, including electron transfer (reduction) or reaction with oxygen (oxidation), resulting in the breakdown of the chromophore and loss of color.

Environmental factors play a significant role:

Wavelength: The rate of photodegradation is dependent on the overlap between the dye's absorption spectrum and the spectrum of the incident light. UV radiation, particularly in the UVA (320-400 nm) and UVB (280-320 nm) ranges, is more energetic and typically more effective at initiating degradation than visible light.

pH: The pH of the aqueous environment can influence the dye's surface charge and the generation of reactive species like hydroxyl radicals, thereby affecting the degradation rate.

Presence of Oxygen: Photodegradation can occur under both aerobic and anaerobic conditions, but the pathways and products often differ. The presence of oxygen can lead to photo-oxidative processes.

Other Substances: The presence of natural organic matter or other pollutants in water can either inhibit photodegradation by scavenging light or promote it by acting as photosensitizers.

Characterization of Photodegradation Products and Their Subsequent Environmental Fate

The photodegradation of complex organic molecules like this compound results in the formation of various smaller intermediate compounds. For anthraquinone dyes, photodegradation typically involves the cleavage of the aromatic rings and the breakdown of the core anthraquinone structure.

The process can lead to the formation of simpler aromatic compounds, such as phthalic acid, benzoic acid, and various phenols. If degradation is incomplete, these intermediates may be more soluble and potentially more mobile or toxic than the parent dye molecule. The ultimate environmental fate of these products depends on their susceptibility to further degradation. Complete mineralization, the conversion of the organic molecule to carbon dioxide, water, and mineral acids, is the ideal outcome, as it represents a complete detoxification of the pollutant. However, in many environmental settings, only partial degradation occurs, leading to a mixture of persistent byproducts.

Biodegradation Processes and Microbial Interactions

Biological treatment methods offer an environmentally friendly approach to dye degradation. Microorganisms can break down complex dye structures through various metabolic pathways, although anthraquinone dyes like this compound are known to be more resistant to biodegradation than azo dyes.

Anaerobic Biotransformation and Coupled Aerobic Mineralization Strategies

A sequential anaerobic-aerobic treatment process is often considered the most effective strategy for the complete biodegradation of recalcitrant dyes.

Anaerobic Stage: Under anaerobic (oxygen-free) conditions, the initial biotransformation occurs. For some complex dyes, this involves a reductive cleavage of key bonds. While highly effective for azo dyes, the anaerobic breakdown of the stable anthraquinone structure is generally slower and less complete. This stage primarily serves to partially break down the molecule, increasing its bioavailability for subsequent aerobic treatment.

Aerobic Stage: In the subsequent aerobic (oxygen-rich) stage, the aromatic intermediates produced during the anaerobic phase are typically mineralized. Aerobic microorganisms utilize these simpler compounds as a source of carbon and energy, breaking them down further into non-toxic end products like CO2 and H2O. This coupled approach prevents the accumulation of potentially harmful aromatic amines that can result from purely anaerobic treatment of some dye classes.

Enzymatic Degradation Pathways Mediated by Microbial Enzymes (e.g., Laccase, Peroxidase, Azo-reductases)

The microbial degradation of dyes is mediated by specific enzymes that catalyze the breakdown reactions. For anthraquinone dyes, the most relevant enzymes are oxidoreductases like laccases and peroxidases.

Laccase: Laccases are multi-copper oxidases produced by various microorganisms, most notably white-rot fungi. They are known for their broad substrate specificity and ability to oxidize a wide range of phenolic and non-phenolic aromatic compounds, including anthraquinone dyes. Laccase acts by removing an electron from the dye molecule, generating a free radical that undergoes further non-enzymatic reactions, leading to the cleavage of the aromatic structure. However, research has shown that the high oxidation potential of some disperse dyes may limit the effectiveness of laccase alone. core.ac.uk

Peroxidases: Lignin (B12514952) peroxidase (LiP) and manganese peroxidase (MnP) are other key enzymes, also primarily from white-rot fungi, involved in the degradation of recalcitrant compounds. These enzymes have a higher redox potential than laccase and can oxidize more complex structures. They require hydrogen peroxide (H2O2) as a co-substrate to initiate their catalytic cycle.

Azo-reductases: These enzymes are specific to the cleavage of the azo bond (-N=N-) and are therefore central to the degradation of azo dyes. They are not directly involved in the primary degradation of anthraquinone dyes like this compound, which lack this functional group.

Table 1: Key Microbial Enzymes in Anthraquinone Dye Degradation

| Enzyme | Source Organism (Typical) | Mechanism of Action | Relevance to this compound |

| Laccase | White-rot fungi (e.g., Trametes versicolor) | One-electron oxidation of phenolic and aromatic amines | Potentially effective, but may be limited by the dye's high oxidation potential. core.ac.uk |

| Manganese Peroxidase (MnP) | White-rot fungi | Oxidation via Mn(III) chelates | Effective for a broad range of aromatic compounds, including anthraquinones. |

| Lignin Peroxidase (LiP) | White-rot fungi | High redox potential oxidation | Capable of degrading highly recalcitrant compounds. |

| Azo-reductase | Bacteria | Reductive cleavage of azo bonds | Not relevant, as anthraquinone dyes lack azo bonds. |

Identification of Biodegradation Metabolites in Environmental Systems

The identification of metabolites is crucial for assessing the effectiveness and safety of a biodegradation process. The breakdown of the this compound anthraquinone structure by microbial enzymes is expected to yield a series of intermediate products. While specific studies identifying the full range of metabolites for this particular dye are scarce, analysis of related anthraquinone dye degradation suggests the formation of compounds such as:

Phthalic acid

Benzoic acid derivatives

Simple phenols

Advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to separate and identify these metabolites from environmental samples or laboratory bioreactors. Tracking their formation and subsequent disappearance provides insight into the degradation pathway and helps confirm the extent of mineralization.

Advanced Oxidation Processes (AOPs) for Disperse Dye Transformation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to generate highly reactive hydroxyl radicals (•OH) in situ. These radicals are powerful, non-selective oxidizing agents capable of rapidly degrading a wide range of recalcitrant organic pollutants, including this compound.

Common AOPs applicable to disperse dye transformation include:

Ozonation (O3): Ozone is a strong oxidant that can directly attack the dye molecule. Its effectiveness can be significantly increased when combined with UV light or H2O2, which promotes the formation of hydroxyl radicals.

UV/H2O2: The photolysis of hydrogen peroxide by UV radiation is a direct method for producing hydroxyl radicals for dye degradation.

Photocatalysis (e.g., TiO2/UV): This heterogeneous AOP involves irradiating a semiconductor catalyst, typically titanium dioxide (TiO2), with UV light. This generates electron-hole pairs that react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species on the catalyst surface, which then degrade the dye molecules.

AOPs can achieve high levels of color removal and mineralization. However, they can be more costly and energy-intensive than biological methods. Often, they are used as a pre-treatment step to break down the complex dye structure into more biodegradable forms, which can then be efficiently treated in a subsequent biological stage.

Photocatalytic Degradation Utilizing Semiconductor Materials (e.g., TiO₂)

There is no specific research data available for the photocatalytic degradation of this compound.

Advanced oxidation processes, such as heterogeneous photocatalysis using semiconductors like titanium dioxide (TiO₂), are recognized as effective methods for degrading various textile dyes. daryatamin.com The general mechanism involves the generation of highly reactive hydroxyl radicals (•OH) when the semiconductor is irradiated with light of sufficient energy, typically UV light. sut.ac.th These radicals are powerful oxidizing agents that can break down complex organic dye molecules into simpler, less harmful substances like CO₂ and H₂O. sut.ac.th The efficiency of this process is influenced by factors such as pH, catalyst loading, and initial dye concentration. mdpi.com While studies have detailed these effects for other dyes, including other disperse dyes like C.I. Disperse Red 73, specific kinetic data and degradation efficiency for this compound are not present in the available literature. mdpi.com

Electrochemical Oxidation Mechanisms in Aqueous Solutions

There is no specific research data available for the electrochemical oxidation of this compound.

Electrochemical oxidation is another advanced oxidation process investigated for the treatment of dye-containing wastewater. daryatamin.com This method can involve the direct anodic oxidation of the dye molecule on the electrode surface or indirect oxidation by electrochemically generated species like active chlorine or hydroxyl radicals. core.ac.uk The choice of anode material is critical to the process's efficiency. While this method has been explored for various classes of dyes, including disperse dyes, specific studies detailing the electrochemical behavior, degradation products, and removal efficiency for this compound are not found in the reviewed scientific literature. core.ac.uk

Remediation Technologies for Disperse Dye Containing Effluents

Adsorption-Based Remediation Strategies

Adsorption is a widely employed physicochemical process for dye removal, valued for its simplicity, high efficiency, and the availability of a wide range of adsorbent materials. irost.ir The process involves the accumulation of dye molecules (adsorbate) onto the surface of a solid material (adsorbent).

Conventional adsorbents like activated carbon and bentonite (B74815) are extensively studied and used for treating dye-laden wastewater due to their proven effectiveness.

Activated Carbon (AC): Recognized for its large surface area, microporous structure, and high adsorption capacity, activated carbon is a benchmark adsorbent for dye removal. researchgate.net It effectively removes various types of dyes, including disperse dyes. Studies on disperse dyes like Disperse Orange 25 and Disperse Red have demonstrated the high efficiency of AC. scialert.netresearchgate.net The adsorption mechanism is typically physical, occurring on the surface and within the pores of the activated carbon. researchgate.net The equilibrium data for disperse dye adsorption on activated carbon often fits the Langmuir isotherm model, suggesting monolayer coverage of dye molecules on the adsorbent's surface. scialert.netproquest.com

Bentonite: Bentonite is a naturally occurring clay mineral, primarily composed of montmorillonite, that serves as a low-cost and readily available adsorbent. irost.iriscientific.org Its layered structure and ion-exchange capabilities make it effective for adsorbing dyes. iscientific.org While natural bentonite shows good adsorption for some dyes, its efficiency for disperse dyes can be limited. asianpubs.orgiwaponline.com However, its performance is notable, and it remains an economically attractive option for color removal. iwaponline.com

| Adsorbent | Target Dye | Maximum Adsorption Capacity (q_m) | Optimal Conditions | Reference |

|---|---|---|---|---|

| Activated Carbon | Disperse Orange 25 | 200 mg/g | pH 6.0 | scialert.net |

| Activated Carbon | Disperse Red | Not specified, follows BET model | Initial Conc. 50 mg/L | researchgate.net |

| Bentonite | Basic Red 2 | High, due to cation exchange | Higher pH increases removal | acs.org |

| Bentonite | Disperse Blue 56 | 52% removal | Equilibrium at 6 hours | asianpubs.org |

To enhance performance and reduce costs, research has shifted towards developing novel adsorbents from modified natural materials and waste products.

Organo-Modified Bentonite: The surface of bentonite is naturally hydrophilic, which can limit its capacity for adsorbing less polar organic molecules like disperse dyes. pjoes.com Modification with organic surfactants, such as quaternary ammonium (B1175870) salts, transforms the surface to be more organophilic, significantly boosting its adsorption capacity for organic pollutants. asianpubs.orgresearchgate.net For instance, bentonite modified with alkyl dimethyl benzyl (B1604629) ammonium chloride showed an increase in removal efficiency for Disperse Blue 56 from 52% to 85%. asianpubs.org Similarly, modification with tetra butyl ammonium iodide enhanced the removal of Disperse Yellow 42. pjoes.com

Agricultural Wastes: Various agricultural residues, such as rice husk, sawdust, and fruit peels, are being explored as low-cost adsorbents. researchgate.netscielo.br These materials are abundant, renewable, and require minimal processing. Their inherent porous structure and surface functional groups are favorable for dye adsorption. researchgate.net Sawdust, for example, has been shown to be effective in removing dyes like Direct Blue and Vat Yellow from aqueous solutions. researchgate.net

Biochar: Biochar is a carbon-rich material produced from the pyrolysis of biomass under oxygen-limited conditions. researchgate.netnih.gov It is recognized as an eco-friendly and cost-effective adsorbent due to its porous structure, large specific surface area, and presence of functional groups. researchgate.netmdpi.com Biochar derived from agricultural wastes like sugarcane bagasse and sunflower shells has demonstrated high efficiency (over 95%) in removing dyes from wastewater. mdpi.commdpi.com Its surface can also be modified through acid-base treatments or metal doping to further enhance adsorption capacity. nih.gov

| Adsorbent | Source/Modification | Target Dye | Removal Efficiency / Capacity | Reference |

|---|---|---|---|---|

| Organo-Bentonite | Alkyl dimethyl benzyl ammonium chloride | Disperse Blue 56 | 85% removal | asianpubs.org |

| Organo-Bentonite | Tetra Butyl Ammonium Iodide | Disperse Yellow 42 | 94% uptake at 15 mg/L | pjoes.com |

| Biochar | Sugarcane Bagasse | Methylene (B1212753) Blue, Crystal Violet | ≥98% removal | mdpi.com |

| Biochar | Sunflower Shells (Activated) | Methylene Blue | >99% removal | mdpi.com |

| Sawdust | - | Direct Blue, Vat Yellow | q_m = 8.706 mg/g (Direct Blue) | researchgate.net |

To design and optimize an effective adsorption system, it is essential to understand the equilibrium and kinetics of the adsorption process. Isotherm and kinetic models provide crucial insights into the adsorption mechanism, surface properties, and affinity of the adsorbent.

Adsorption Isotherms: These models describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed onto the solid phase at a constant temperature.

Langmuir Isotherm: This model assumes monolayer adsorption on a homogeneous surface with a finite number of identical active sites. It is frequently used to describe the adsorption of disperse dyes onto activated carbon and modified bentonites. scialert.netechemcom.com

Freundlich Isotherm: This empirical model is applied to adsorption on heterogeneous surfaces and is not restricted to monolayer formation. researchgate.net

Adsorption Kinetics: Kinetic models are used to investigate the rate of the adsorption process and determine the controlling mechanisms.

Pseudo-First-Order Model: This model is generally applicable to the initial stages of adsorption and describes adsorption in solid-liquid systems based on the adsorbent's capacity.

Pseudo-Second-Order Model: This model suggests that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. scialert.netneptjournal.com Many studies have found that the adsorption of various dyes onto different adsorbents is well-described by this model. asianpubs.orgresearchgate.netscialert.net

Intra-particle Diffusion Model: This model is used to identify the diffusion mechanism. The adsorption process often involves multiple steps, including external mass transfer and intra-particle diffusion, and this model helps to determine which is the rate-limiting step. researchgate.net

| Adsorbent-Dye System | Best Fit Isotherm Model | Best Fit Kinetic Model | Key Finding | Reference |

|---|---|---|---|---|

| Activated Carbon - Disperse Orange 25 | Langmuir | Non-linear Pseudo-Second-Order | Indicates monolayer coverage on the adsorbent surface. | scialert.netproquest.com |

| Sawdust - Direct Blue & Vat Yellow | Langmuir | Pseudo-Second-Order | The adsorption process is likely controlled by chemisorption. | researchgate.net |

| Organo-Bentonite - Disperse Blue 56 | Langmuir & Freundlich | Pseudo-Second-Order | The adsorption process follows second-order kinetics. | asianpubs.org |

| Activated Carbon - Disperse Red | BET | Intra-particle Diffusion | Suggests physical adsorption with pore diffusion as a controlling step. | researchgate.net |

Advanced Physical and Chemical Treatment Methodologies

Beyond adsorption, several advanced treatment methods are being developed and integrated to achieve higher removal efficiencies and complete mineralization of dyes.

Membrane filtration is a pressure-driven physical separation process that uses a semipermeable membrane to separate molecules based on size and charge. purewaterent.net Technologies like nanofiltration (NF) and reverse osmosis (RO) are particularly effective for treating textile wastewater. iwaponline.com

Nanofiltration (NF): NF membranes have pore sizes typically less than 2 nm, allowing them to retain multivalent salts and organic molecules with molecular weights between 200-1000 g/mol , which includes many dye molecules. researchgate.net NF is highly effective for dye desalting and purification, as well as for color removal from effluents. pcimembranes.com Studies have shown that NF membranes can achieve very high rejection rates for disperse dyes, with some reporting up to 97.7% removal. iwaponline.com The process is advantageous as it operates at lower pressures than reverse osmosis. iwaponline.com

Reverse Osmosis (RO): RO uses denser membranes and higher operating pressures to remove even smaller dissolved molecules and monovalent salts, producing very high-quality permeate that can be reused. atira.in

The main challenge in membrane filtration is concentration polarization and membrane fouling, where retained solutes accumulate on the membrane surface, reducing the permeate flux over time. atira.in Cross-flow filtration designs are typically used to mitigate these effects. purewaterent.net

Advanced Oxidation Processes (AOPs) are designed to mineralize recalcitrant organic pollutants into simpler, non-toxic compounds like CO2 and H2O. Photocatalysis is a prominent AOP that utilizes a semiconductor photocatalyst (e.g., TiO2, ZnO) and a light source (e.g., UV or solar) to generate highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH). nih.govacs.org

These ROS are powerful oxidizing agents that can non-selectively degrade a wide range of organic dye molecules. nih.govscialert.net Photocatalytic degradation offers the potential for complete destruction of the dye's chromophore and its aromatic rings, leading to decolorization and detoxification of the effluent. researchgate.net

The process is often carried out in specialized photocatalytic reactors, which are designed to maximize light penetration and the contact between the catalyst, pollutants, and light source. scholaris.cascholaris.ca Integrating photocatalysis with membrane filtration in a photocatalytic membrane reactor (PMR) can be particularly effective. core.ac.uk In such a system, the membrane retains the catalyst and dye molecules within the reactor for continued degradation while allowing treated water to pass through. core.ac.uk Research has shown that photocatalytic systems can achieve high degradation efficiencies, often exceeding 90% for various dyes under optimized conditions of pH, catalyst loading, and light intensity. nih.govscholaris.ca

| Technology | Catalyst/Membrane | Target Dye | Efficiency | Key Parameters | Reference |

|---|---|---|---|---|---|

| Nanofiltration | Not Specified | Disperse Dyes | ~97.7% rejection | Pressure, pH, Temperature | iwaponline.com |

| Photocatalysis | ZnO Nanoparticles | Methylene Blue | 99.83% removal | pH 9, Catalyst dose 75 mg | researchgate.net |

| Photocatalysis | CeFeO3 | Disperse Red 167 | Follows first-order kinetics | pH 8, Catalyst dose 0.05g/100mL | |

| Photocatalysis | TiO2 | Direct Blue 15 | 98% removal after 7 hours | pH 4, Light intensity | scholaris.ca |

Electrocoagulation Process Optimization for Color and Organic Load Reduction

Electrocoagulation (EC) is an electrochemical method that has garnered significant interest for its effectiveness in treating textile wastewater. The process utilizes sacrificial anodes, typically made of aluminum or iron, which dissolve to produce metal ions when an electrical current is applied. mdpi.com These ions form metal hydroxides that act as coagulating agents, destabilizing and removing dye particles and other organic pollutants from the effluent. mdpi.com The optimization of key operational parameters is crucial for maximizing the efficiency of color and Chemical Oxygen Demand (COD) removal.

Research on various disperse dyes has identified several critical parameters that influence the electrocoagulation process:

pH: The initial pH of the effluent significantly affects the performance of the EC process. For disperse dyes, a pH near neutral, specifically around 6, has been found to be highly effective, achieving color removal efficiencies as high as 97%. At this pH, the formation of stable metal hydroxide (B78521) flocs is optimized, leading to efficient pollutant adsorption.

Voltage and Current Density: The applied voltage, which determines the current density, influences both the rate of coagulant production and the formation of hydrogen bubbles for flotation. Studies have shown that increasing voltage generally enhances removal efficiency up to an optimal point. For instance, a voltage of 10V was identified as optimal for treating Disperse Orange 30, beyond which the increase in efficiency was negligible. For Disperse Blue 60, a current density of 80 mA cm⁻² was found to be most effective. researchgate.net

Electrolysis Time: The duration of the electrolysis directly impacts the amount of metal ions dissolved and, consequently, the quantity of hydroxide flocs generated. Longer reaction times typically lead to higher removal rates. A time of 30 minutes was found to be optimal for achieving 97% color removal of a disperse dye, with efficiency increasing from 42.36% at 5 minutes.

Electrolyte Concentration: The addition of an electrolyte, such as Sodium Chloride (NaCl), increases the conductivity of the wastewater, which can improve the efficiency of the process. An optimal NaCl concentration of 1 g/L has been reported in studies.

The combination of electrocoagulation with other technologies, such as ultrasound, has been shown to further enhance performance. Ultrasound-assisted electrocoagulation can achieve complete COD and color removal in shorter timeframes by preventing electrode passivation. nih.gov

Table 1: Optimized Electrocoagulation Parameters for Disperse Dye Removal

| Parameter | Optimal Value | Dye | Removal Efficiency | Source |

| pH | 6 | Disperse Orange 30 | 97% (Color) | |

| Voltage | 10 V | Disperse Orange 30 | 97% (Color) | |

| Reaction Time | 30 min | Disperse Orange 30 | 97% (Color) | |

| Current Density | 80 mA cm⁻² | Disperse Blue 60 | 99% (Color) | researchgate.net |

| Electrolysis Time | 10 min | Disperse Blue 60 | 99% (Color) | researchgate.net |

Biological Remediation Approaches for Textile Wastewater

Biological methods offer a cost-effective and environmentally friendly alternative for treating textile effluents. tandfonline.com These approaches utilize the metabolic capabilities of microorganisms and plants to decolorize and degrade dye molecules. tandfonline.comnih.gov

Microorganisms, including bacteria, fungi, and algae, have demonstrated the ability to break down complex dye structures. researchgate.net White-rot fungi, in particular, are highly effective due to their production of potent extracellular enzymes like laccase. nih.gov

In one study, the laccase enzyme from Pycnoporus was used to treat eleven different industrial-grade disperse dyes. nih.gov The decolorization efficiency varied depending on the specific dye, reaching equilibrium within 30 minutes. nih.gov The process was optimized for conditions of 65°C and a pH of 4. nih.gov The results showed that some disperse dyes, such as Blue 2BLN 100% and Red 3B-KH2015 100%, achieved over 85% decolorization, while others showed rates as low as 50%. nih.gov This enzymatic treatment was also found to significantly reduce the ecotoxicity of the dye solutions. nih.gov

Bacterial consortia have also been successfully used for dye remediation. Strains of Pseudomonas sp., Bacillus sp., Micrococcus sp., and Alcaligenes faecalis have shown significant capabilities in decolorizing textile dyes under laboratory conditions, indicating their potential for use in bioreactors. sjp.ac.lktci-thaijo.org

Table 2: Laccase-Mediated Decolorization of Various Disperse Dyes

| Disperse Dye Type | Decolorization Efficiency |

| Blue 2BLN 100% | >85% |

| Blue 2BLM 200% | >85% |

| Red 3B-KH2015 100% | >85% |

| Yellow SE-4GL 100% | ~50% |

| Other Disperse Dyes | 51% - 96% |

Source: Adapted from research on Pycnoporus laccase treatment. nih.gov

Immobilizing microbial cells on solid supports is a technique designed to overcome the limitations of using free-cell suspensions in bioreactors. researchgate.netmdpi.com This approach involves entrapping or attaching cells to various natural or synthetic polymers, such as alginate or chitosan. researchgate.netijirset.com

The primary advantages of immobilized cell systems include:

Increased Stability: Immobilization protects microbial cells from harsh environmental conditions like extreme pH, temperature, and the presence of toxic chemicals. mdpi.com

High Cell Density: It allows for a higher concentration of microbial biomass within the bioreactor, leading to enhanced metabolic activity and higher degradation rates. ijirset.com

Reusability: The biocatalysts can be easily separated from the treated effluent and reused for multiple cycles, reducing operational costs. mdpi.com

Prevention of Cell Washout: It maintains a stable microbial population in continuous flow bioreactors. ijirset.com

These systems have proven to be an effective and promising technique for improving the efficiency of biological wastewater treatment processes, including the removal of dyes and other refractory organic compounds. researchgate.netmdpi.com

Phytoremediation is an eco-friendly technology that uses green plants to remove, degrade, or stabilize contaminants from soil and water. ijpbs.com This solar-driven approach is cost-effective and can be applied over large areas. nih.govbiorxiv.org The mechanisms by which plants remediate dye-contaminated matrices include:

Rhizofiltration: The root systems of plants absorb pollutants from the water. ijpbs.com

Phytoextraction: Plants absorb contaminants through their roots and translocate them to their shoots, which can then be harvested. ijpbs.com

Phytodegradation: Plants and their associated microbial communities break down organic pollutants into less toxic substances. mdpi.com

Various plant species have been investigated for their ability to decolorize textile dyes. nih.gov Studies have shown that plants can effectively treat dye-containing wastewater, and phytotoxicity tests have confirmed that the metabolites produced after degradation are often non-toxic, allowing for the safe use of this green technology. biorxiv.org

Green Chemistry Principles in Disperse Dye Remediation

Green chemistry focuses on developing environmentally benign chemical processes. In the context of dye remediation, this includes the use of sustainable materials and methods to treat effluents.

The synthesis of nanoparticles using biological resources, such as plant extracts, bacteria, or fungi, is a core area of green chemistry. mdpi.com Plant extracts are particularly favored as they contain phytochemicals that act as both reducing and stabilizing agents, eliminating the need for harsh chemicals and high energy consumption associated with conventional synthesis methods. mdpi.comnih.gov

These green-synthesized nanoparticles have shown significant potential as catalysts for dye removal.

Copper Nanoparticles (Cu NPs): Synthesized using fish scale extracts, Cu NPs demonstrated the ability to degrade approximately 96% of Methylene Blue dye within 135 minutes under solar irradiation. researchgate.net

Silver Nanoparticles (Ag-NPs): Ag-NPs synthesized using Acacia ehrenbergiana plant extract served as an effective catalyst for the reduction of Rhodamine B dye. acs.org

Iron Nanoparticles: Iron nanoparticles synthesized via green methods have also been explored for the removal of cationic dyes from wastewater. researchgate.net

The high surface area and catalytic activity of these nanoparticles make them highly efficient for breaking down complex dye molecules into simpler, non-toxic compounds. researchgate.netresearchgate.net This approach represents a promising, eco-friendly alternative for the remediation of dye-containing effluents. researchgate.net

Role of Eco-Friendly Auxiliaries in Enhanced Wastewater Treatment

Detailed Research Findings

Research into green auxiliaries has identified several promising categories of compounds that can enhance wastewater treatability. These include biodegradable surfactants, biosurfactants, and natural polymers like cyclodextrins.

Biodegradable Dispersing Agents and Surfactants: Traditional dispersing agents are a known source of recalcitrant organic compounds in effluents. researchgate.net Studies have explored alternatives such as ethoxylated sorbitan (B8754009) esters and other plant-based biodegradable surfactants. chemicalproductsokc.comresearchgate.net These compounds perform the necessary function of maintaining dye dispersion during the dyeing process but are more readily broken down by microorganisms in wastewater treatment plants. chemicalproductsokc.comnih.gov For example, research comparing a conventional naphthalene (B1677914) sulfonic acid-based dispersing agent with ethoxylated sorbitan esters found that the latter could create stable dye dispersions with comparable effectiveness, implying they can be substituted without compromising the dyeing process while offering biodegradability benefits. researchgate.net The use of biodegradable surfactants reduces the accumulation of toxic chemicals in waterways and soil. chemicalproductsokc.com

Biosurfactants: Produced by microorganisms, biosurfactants like rhamnolipids and lipopeptides offer a highly sustainable alternative. nih.gov Their amphiphilic nature allows them to enhance the solubility and bioavailability of hydrophobic compounds like disperse dyes, which can facilitate their microbial degradation. nih.gov Their key advantages are low toxicity and high biodegradability, which significantly lowers the effluent's COD and toxicity, making it easier to treat through conventional biological methods. nih.govnih.gov

Cyclodextrins (CDs): Cyclodextrins are biodegradable, cyclic oligosaccharides derived from starch. nih.gov In the context of textile effluents, they serve a dual purpose. Used as a dyeing auxiliary, β-cyclodextrin can form inclusion complexes with disperse dye molecules. nih.govencyclopedia.pub This complexation can improve dye uptake, leading to less residual dye in the wastewater. bohrium.com Furthermore, the presence of cyclodextrins in the effluent can enhance the biodegradability of other toxic organic substances. nih.govencyclopedia.pub Research has shown that β-cyclodextrin can act as a solubilizing agent, which may facilitate the photodegradation of pollutants under certain conditions. acs.org The use of CDs as an auxiliary agent can lead to improvements in the quality of the effluent water. encyclopedia.pub

The following table summarizes research findings on the impact of replacing conventional auxiliaries with eco-friendly alternatives on wastewater treatment parameters.

| Auxiliary Type | Conventional Example | Eco-Friendly Alternative | Key Research Finding | Impact on Wastewater Treatment |

| Dispersing Agent | Naphthalene Sulfonic Acid Methylene-bis Sodium Salt (NSAB) | Ethoxylated Sorbitan Oleate | The eco-friendly alternative demonstrated comparable or better dye dispersing performance to NSAB. researchgate.net | Reduces the load of recalcitrant organic pollutants, leading to a lower and more biodegradable COD in the effluent. researchgate.net |

| Dye Carrier | Non-specified toxic carrier | "Eco-Carrier" (Biodegradable alternative) | Respirometric studies showed the conventional carrier was highly toxic and inhibited microbial activity, whereas the "Eco-Carrier" was biodegradable. researchgate.net | Eliminates the inhibitory effect on activated sludge systems, allowing for more efficient biological treatment and COD removal. researchgate.net |

| Leveling/Retarding Agent | Quaternary Ammonium Compounds | β-Cyclodextrin (β-CD) | β-CD forms complexes with disperse dyes, slowing the dyeing rate to improve leveling and increasing dye exhaustion. nih.govbohrium.com | Leads to lower concentrations of residual dye in the effluent; β-CD itself is biodegradable and does not inhibit biological treatment. nih.govencyclopedia.pub |

| General Surfactants | Petroleum-based Surfactants | Plant-based Biosurfactants (e.g., Rhamnolipids) | Biosurfactants are readily biodegradable into harmless compounds like CO2 and water, unlike persistent petroleum-based types. chemicalproductsokc.comnih.gov | Significantly decreases the ecotoxicity and BOD/COD of the wastewater, enhancing the effectiveness of biological degradation processes. nih.govnih.gov |

By integrating these eco-friendly auxiliaries into the dyeing process for compounds like C.I. Disperse Green 5, textile manufacturers can significantly reduce the pollution burden of their wastewater. This proactive approach not only facilitates more effective and less costly end-of-pipe treatment but also aligns with global sustainability goals by minimizing the release of persistent, harmful chemicals into the environment. nbinno.com

Analytical Methodologies for Characterization and Quantification of Disperse Dyes in Complex Matrices

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry for separating complex mixtures. For disperse dyes, techniques like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are frequently utilized, often in conjunction with mass spectrometry for enhanced identification capabilities.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture. For the analysis of disperse dyes, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a more polar mobile phase. The German standard DIN 54231, for instance, outlines a method for the analysis of certain disperse dyes in textiles using HPLC with ultraviolet (UV), photodiode array (PDA), or mass spectrometry (MS) detection. iium.edu.my

The separation is achieved on a C18 column, and a gradient elution is typically used to effectively separate dyes with varying polarities within a reasonable timeframe. hitachi-hightech.com The mobile phase often consists of a mixture of an aqueous component (like water with additives such as formic acid or ammonium (B1175870) acetate) and an organic solvent, such as acetonitrile (B52724) or methanol. hitachi-hightech.comsciex.com The gradient starts with a higher proportion of the aqueous phase, and the concentration of the organic solvent is gradually increased to elute the more nonpolar dyes. Detection is commonly performed using a PDA detector, which can provide spectral information across a range of wavelengths, aiding in peak identification and purity assessment. hitachi-hightech.comlcms.cz

Table 1: Illustrative HPLC Parameters for the Analysis of Disperse Dyes

| Parameter | Condition |

|---|---|

| Column | XBridge C18, 2.1 x 150 mm, 5.0 µm |

| Mobile Phase A | 5 mM Ammonium Acetate (B1210297) with 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Gradient | 40% B to 60% B over 7 min, then to 98% B over 10 min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Detection | PDA at 240 nm |

This is a representative method and may require optimization for specific analytes and matrices.

Thin-Layer Chromatography (TLC) is a versatile, cost-effective, and rapid chromatographic technique used for the qualitative and semi-quantitative analysis of disperse dyes. researchgate.netstanford.edu It is particularly useful for screening purposes and for monitoring the progress of chemical reactions. In TLC, a stationary phase, typically silica (B1680970) gel or alumina, is coated as a thin layer on a flat, inert substrate like a glass or aluminum plate. ipl.orgcurtin.edu.au

For the separation of anthraquinone-based dyes like C.I. Disperse Green 5, silica gel plates are commonly used as the stationary phase due to the polar nature of the adsorbent. ipl.orgnih.gov The mobile phase, or eluent, is a solvent or a mixture of solvents that moves up the plate by capillary action. The separation of the dye components is based on their differential partitioning between the stationary and mobile phases. kcl.ac.uk The choice of the mobile phase is critical for achieving good separation, and various solvent systems can be employed, often consisting of a mixture of nonpolar and polar solvents. nih.govresearchgate.net After development, the separated dye spots can be visualized under UV light or by their inherent color, and their retention factor (Rf) values can be calculated for identification purposes. ksu.edu.sa

Table 2: Example of Mobile Phase Systems for TLC Separation of Anthraquinone (B42736) Dyes on Silica Gel Plates

| Mobile Phase Composition | Ratio (v/v/v) | Application |

|---|---|---|

| Toluene : Acetone : Formic Acid | 6 : 6 : 1 | Separation of non-glycosylated anthraquinones |

| Hexanes : Ethyl Acetate : Acetic Acid | 10 : 5 : 2 | General separation of anthraquinone extracts |

The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a highly sensitive and selective analytical tool for the comprehensive profiling of disperse dyes in complex matrices. satra.com This technique combines the separation power of HPLC with the mass-analyzing capability of a mass spectrometer, allowing for the unequivocal identification and quantification of target analytes, even at trace levels. nih.gov For disperse dyes in textiles, a common sample preparation procedure involves extraction with methanol, followed by analysis using LC-MS/MS. satra.comlcms.cz

In LC-MS/MS, an electrospray ionization (ESI) source is frequently used to generate ions from the eluting dye molecules. sciex.comoup.com The mass spectrometer is often operated in the multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) mode for quantitative analysis. satra.comoup.com This involves selecting a specific precursor ion for the target dye and then monitoring a specific fragment ion produced upon collision-induced dissociation. This high degree of selectivity minimizes matrix interference and enhances the accuracy of quantification. sciex.com The method is capable of detecting a wide range of disperse dyes in a single run, including those from different chemical classes. sciex.com

Table 3: Representative LC-MS/MS Parameters for Disperse Dye Analysis

| Parameter | Setting |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Spray Voltage | 5500 V |

| Source Temperature | 550°C |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| Collision Gas | Medium |

| Curtain Gas | 40 psi |

| Nebulizing Gas | 40 psi |

These parameters are illustrative and require optimization for each specific analyte.

Spectroscopic Quantification Methods

Spectroscopic methods are widely used for the quantification of dyes, leveraging the interaction of electromagnetic radiation with the dye molecules. Techniques such as FT-IR and UV-Visible spectrophotometry offer rapid and non-destructive or minimally destructive analysis.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. wwjmrd.com An FT-IR spectrum represents a molecule's unique "fingerprint," which can be used for qualitative identification. bruker.com While traditionally a qualitative tool, FT-IR can also be employed for quantitative analysis, particularly with the use of Attenuated Total Reflectance (ATR) sampling and chemometric techniques like Partial Least Squares (PLS) regression. iium.edu.mybruker.com

For the quantitative analysis of dyes, a calibration model is developed by correlating the FT-IR spectral data of a set of standards of known concentrations with their actual concentrations. This model can then be used to predict the concentration of the dye in unknown samples. iium.edu.my The selection of specific wavelength regions corresponding to the characteristic absorption bands of the dye's functional groups is crucial for building a robust calibration model. iium.edu.my For anthraquinone dyes, characteristic peaks related to C=O stretching, aromatic C=C stretching, and C-N stretching are often prominent in the IR spectrum. mdpi.com

Table 4: Characteristic FT-IR Absorption Bands for Anthraquinone-based Dyes

| Wavenumber (cm⁻¹) | Vibration |

|---|---|

| 3405 - 3180 | N-H stretching |

| 3060 - 3037 | Aromatic C-H stretching |

| 1715 - 1611 | C=O and Aromatic C=C stretching |

| 1577 | C=N stretching |

UV-Visible spectrophotometry is a straightforward and widely used method for determining the concentration of colored compounds in a solution. The technique is based on the Beer-Lambert law, which states that for a given substance dissolved in a non-absorbing solvent, the absorbance of the solution is directly proportional to the concentration of the substance and the path length of the light through the solution. edinst.comwikipedia.org

To quantify a dye like this compound, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). uomustansiriyah.edu.iq The λmax is the wavelength at which the dye absorbs light most strongly and is a characteristic property of the substance. uomustansiriyah.edu.iq For green-colored compounds, the λmax is typically in the red region of the visible spectrum (around 620-780 nm) and potentially in the blue-violet region as well, as the substance absorbs these colors and reflects green. Once the calibration curve (a plot of absorbance versus concentration) is established and its linearity is confirmed, the concentration of an unknown sample can be determined by measuring its absorbance and interpolating the value from the curve. edinst.combellevuecollege.edu

Table 5: Example Data for a UV-Visible Spectrophotometry Calibration Curve

| Concentration (mg/L) | Absorbance at λmax (AU) |

|---|---|

| 1.0 | 0.152 |

| 2.5 | 0.380 |

| 5.0 | 0.765 |

| 7.5 | 1.148 |

This data is hypothetical and serves to illustrate the linear relationship described by the Beer-Lambert law.

Elemental Analysis and Trace Component Detection

The purity of synthetic dyes, such as this compound, is a critical parameter that influences not only the quality of the dyeing process but also the environmental and health and safety profile of the final textile products. The manufacturing process of disperse dyes can introduce a variety of elemental impurities, including heavy metals. These metals can originate from the raw materials, catalysts used in chemical reactions, or corrosion of the manufacturing equipment. srce.hr Consequently, the detection and quantification of these trace metal contaminants are of significant importance.

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is a powerful and widely used analytical technique for the determination of the elemental composition of various materials, including textile dyes. promptpraxislabs.com This method offers high sensitivity, a wide linear dynamic range, and the capability for simultaneous multi-element analysis, making it well-suited for the comprehensive screening of metal contaminants. youtube.com

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for Metal Contaminants

The application of ICP-OES for the analysis of disperse dyes like this compound involves the digestion of the dye sample to bring the solid material into a liquid form. This is typically achieved through acid digestion, for instance, using a mixture of nitric acid and hydrochloric acid (aqua regia), which effectively breaks down the organic matrix and dissolves the trace metals. thermofisher.com The resulting solution is then introduced into the ICP-OES instrument.

Inside the instrument, the sample is nebulized into a fine aerosol and introduced into a high-temperature argon plasma, which can reach temperatures of up to 10,000 K. At these extreme temperatures, the sample is desolvated, vaporized, and the atoms are excited to higher energy levels. As the excited atoms and ions relax to their ground state, they emit light at characteristic wavelengths for each element. The spectrometer separates these wavelengths, and the intensity of the emitted light is measured by a detector, which is proportional to the concentration of the element in the sample. promptpraxislabs.com

For illustrative purposes, the following interactive data table provides representative data on the potential metal contaminants that could be identified in a disperse dye sample using ICP-OES, based on findings for similar dyes.

| Element | Symbol | Potential Concentration Range (mg/kg) | Common Sources of Contamination |

|---|---|---|---|

| Copper | Cu | 1 - 50 | Catalysts, raw material impurities, piping corrosion |

| Zinc | Zn | 5 - 100 | Raw material impurities, processing equipment |

| Nickel | Ni | 0.5 - 20 | Catalysts, stainless steel equipment corrosion |

| Lead | Pb | < 1 - 10 | Raw material impurities |

| Cadmium | Cd | < 0.1 - 5 | Raw material impurities |

| Chromium | Cr | 1 - 50 | Catalysts, raw material impurities |

| Iron | Fe | 10 - 200 | Corrosion of manufacturing equipment, raw material impurities |

Note: The concentration ranges provided in this table are for illustrative purposes and are based on general findings for disperse and synthetic dyes. The actual concentrations in this compound may vary.

The utilization of ICP-OES in the quality control of disperse dyes is crucial for ensuring compliance with regulatory standards, such as those concerning textiles that come into direct contact with the skin. researchgate.net By accurately quantifying the levels of potentially toxic heavy metals, manufacturers can ensure the safety of their products for consumers and minimize the environmental impact of their manufacturing processes.

Q & A

Basic Research Questions

Q. How can researchers characterize the purity and structural integrity of C.I. Disperse Green 5 in synthetic textile applications?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with certified reference standards to quantify purity. Pair with Fourier-transform infrared spectroscopy (FTIR) for functional group verification and UV-Vis spectroscopy to assess absorbance profiles. Cross-validate results using mass spectrometry (MS) for molecular weight confirmation. Ensure protocols align with textile dye characterization guidelines .

Q. What standardized methods exist for assessing the thermal and photostability of this compound in polymer matrices?

- Methodological Answer : Conduct accelerated aging tests under controlled UV light and heat exposure (e.g., ISO 105-B02 for lightfastness). Monitor degradation via spectrophotometric analysis at λmax (e.g., 620 nm for green dyes). Use differential scanning calorimetry (DSC) to study thermal transitions and degradation kinetics. Document reproducibility by adhering to ASTM or ISO protocols .

Q. How can researchers address contradictory data in solubility studies of this compound across different solvent systems?

- Methodological Answer : Systematically vary solvent polarity (e.g., water, ethanol, DMSO) and temperature. Quantify solubility via gravimetric analysis and validate with Hansen solubility parameters. Use statistical tools (e.g., ANOVA) to identify outliers and control for batch-to-batch variability in dye synthesis. Cross-reference findings with peer-reviewed solubility databases .

Advanced Research Questions

Q. What advanced analytical techniques are suitable for identifying degradation byproducts of this compound in wastewater treatment simulations?

- Methodological Answer : Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) to detect polar degradation products. Combine with non-targeted screening using high-resolution mass spectrometry (HRMS) and molecular networking tools (e.g., GNPS). Validate with toxicity assays (e.g., Daphnia magna bioassays) to correlate degradation products with ecotoxicological risks .

Q. How can computational modeling optimize the synthesis of this compound to minimize hazardous byproducts?

- Methodological Answer : Use density functional theory (DFT) to model reaction pathways and identify energy barriers for byproduct formation. Validate predictions with lab-scale experiments using green chemistry metrics (e.g., atom economy, E-factor). Incorporate life cycle assessment (LCA) to evaluate environmental trade-offs of alternative synthetic routes .

Q. What experimental designs are effective for studying the adsorption kinetics of this compound onto microplastics in aquatic environments?

- Methodological Answer : Design batch adsorption experiments with controlled pH, salinity, and microplastic surface functionalization. Use pseudo-first/second-order kinetic models and intraparticle diffusion analysis. Characterize microplastic-dye interactions via X-ray photoelectron spectroscopy (XPS) and zeta potential measurements. Ensure compliance with OECD Guidelines for Chemicals Testing .

Q. How can researchers resolve discrepancies in reported ecotoxicity thresholds for this compound across model organisms?

- Methodological Answer : Perform comparative toxicity testing using standardized bioassays (e.g., algal growth inhibition, zebrafish embryotoxicity). Normalize data to account for organism-specific metabolic pathways and exposure durations. Apply probabilistic ecological risk assessment (ERA) frameworks to derive species sensitivity distributions (SSDs) .

Methodological Considerations for Data Rigor